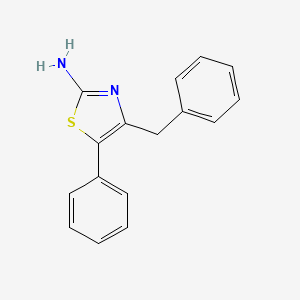
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide” is a compound that contains a morpholine ring and a pyridine ring. Morpholine is a common moiety in pharmaceuticals and agrochemicals, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and an amide linkage. The morpholine ring provides flexibility and polarity to the molecule, while the pyridine ring could potentially participate in π-π stacking interactions and hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine and pyridine rings in this compound suggests that it would be polar and could potentially form hydrogen bonds .Applications De Recherche Scientifique
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives, including those related to N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide, and their cobalt (III) complexes have been synthesized and characterized, showing significant antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun et al., 2005).
Organic Synthesis and Catalysis
The compound has been investigated in the context of organic synthesis and catalysis. A study on the iridium-catalyzed meta-selective C-H borylation of benzamides used a design that could be relevant to compounds with similar structures, showing how such processes can be controlled for specific site-selectivity (Li-Cheng Yang et al., 2019).
Anti-Fatigue Effects
Benzamide derivatives, including those with morpholino groups, have been synthesized and tested for their anti-fatigue effects in mice, suggesting potential therapeutic applications for physical endurance enhancement (Xianglong Wu et al., 2014).
Antidepressant Synthesis
The synthesis process of an original antidepressant, which involves the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine, highlights the compound's relevance in pharmaceutical manufacturing (N. S. Donskaya et al., 2004).
Molecular Imaging for Cancer Detection
A positron emission tomography (PET) imaging probe, incorporating a pyridine-based benzamide derivative, has been developed for ultrasensitive detection of malignant melanoma, demonstrating the compound's potential in enhancing cancer diagnosis and treatment strategies (Ayoung Pyo et al., 2020).
CO2 Hydrogenation to Methanol
Mn(I)-PNP pincer catalyzed sequential one-pot homogeneous CO2 hydrogenation to methanol, using compounds including morpholine, demonstrates an innovative approach to CO2 utilization and conversion to valuable chemicals (Sayan Kar et al., 2017).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have a variety of molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-5-2-1-3-6-15)20-14-17(16-7-4-8-19-13-16)21-9-11-23-12-10-21/h1-8,13,17H,9-12,14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQXOOPZYWDYJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

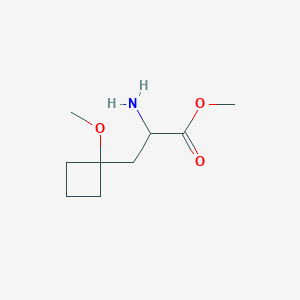

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)
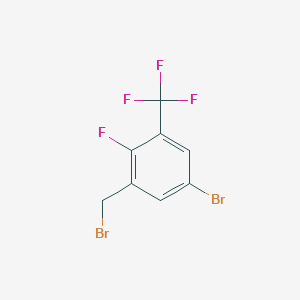
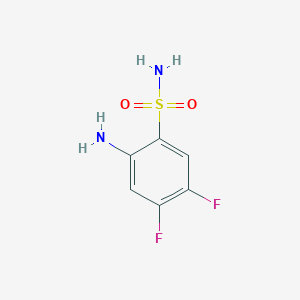
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/no-structure.png)

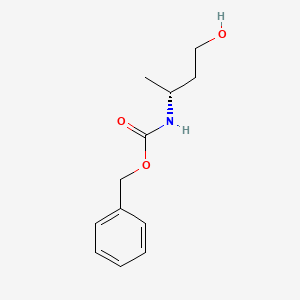

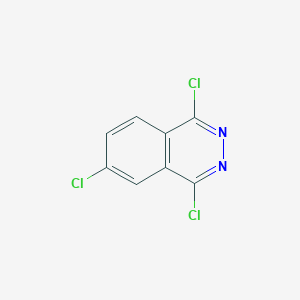
![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
![Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2390109.png)
